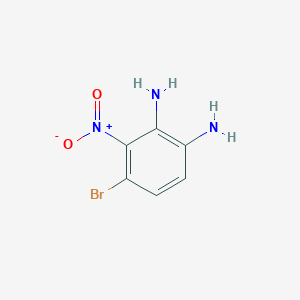

4-Bromo-3-nitrobenzene-1,2-diamine

Descripción

Significance of Diamine Scaffolds in Organic Chemistry and Chemical Biology

Diamine scaffolds, particularly the 1,2-disubstituted aromatic variants, are of paramount importance in the fields of organic chemistry and chemical biology. Their ability to act as bidentate nucleophiles makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds. These heterocyclic frameworks are prevalent in biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Furthermore, chiral 1,2-diamines are crucial as ligands in asymmetric catalysis and as resolving agents for chiral compounds.

Overview of Substituted Benzene-1,2-diamines as Key Synthetic Intermediates

Substituted benzene-1,2-diamines are highly valued as key synthetic intermediates due to the diverse reactivity imparted by the substituents on the aromatic ring. These substituents can modulate the electronic properties and steric environment of the diamine, influencing the outcome of subsequent chemical transformations. This allows for the fine-tuning of the properties of the final products. The condensation of substituted o-phenylenediamines with dicarbonyl compounds or their equivalents is a classical and widely used method for the synthesis of various fused heterocyclic systems.

Research Trajectories for Halogenated and Nitro-Substituted Aromatic Diamines

The presence of halogen and nitro groups on an aromatic diamine scaffold introduces specific reactivity patterns that are of great interest to synthetic chemists. Halogen atoms, such as bromine, serve as versatile handles for cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can also be readily reduced to an amino group, providing a pathway for further functionalization. Research in this area focuses on leveraging this reactivity for the efficient construction of complex molecular targets.

Contextualizing 4-Bromo-3-nitrobenzene-1,2-diamine within Contemporary Chemical Research

This compound is a prime example of a strategically substituted aromatic diamine. The vicinal diamines are poised for cyclization reactions, the nitro group activates the molecule for certain transformations and can be a precursor to another amino group, and the bromo substituent offers a site for metal-catalyzed cross-coupling reactions. This trifecta of functional groups makes it a highly sought-after intermediate in the synthesis of targeted libraries of compounds for drug discovery and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXICRJJECIZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567384 | |

| Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147021-89-4 | |

| Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Nitrobenzene 1,2 Diamine

Established Synthetic Routes to 4-Bromo-3-nitrobenzene-1,2-diamine

The preparation of this compound can be approached through several strategic pathways. These routes primarily involve the transformation of substituted nitroaromatics or the functionalization of a pre-existing benzenediamine core.

Reduction of Nitro Precursors

A cornerstone in the synthesis of aromatic amines is the reduction of nitro groups. For the synthesis of o-phenylenediamines, this typically involves the reduction of corresponding o-dinitrobenzenes or o-nitroanilines. In the context of this compound, a key intermediate that can be produced via nitro reduction is 4-bromo-1,2-benzenediamine, which is synthesized from 4-bromo-2-nitroaniline (B116644) or 4-bromo-1,2-dinitrobenzene. researchgate.netchemicalbook.com This intermediate can then undergo further functionalization. The reduction methods are notable for their varying levels of reactivity, selectivity, and tolerance to other functional groups.

Tin(II) chloride (SnCl₂) is a classical and widely used reagent for the reduction of aromatic nitro groups to amines. wikipedia.org The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, with ethanol (B145695) often used as a co-solvent. commonorganicchemistry.com The stoichiometry requires a significant excess of the tin reagent. SnCl₂ is particularly effective for reducing dinitrobenzenes to their corresponding diaminobenzenes. nih.govrsc.org While effective, the process generates tin-based byproducts that require careful removal during workup.

Table 1: Examples of Tin(II) Chloride Reduction Conditions

| Substrate | Reagents & Solvents | Temperature | Time | Product | Ref |

| Aromatic Nitro Compound | SnCl₂·2H₂O, EtOH | Reflux | Varies | Aromatic Amine | commonorganicchemistry.com |

| Dinitrobenzene Isomers | SnCl₂·2H₂O/Choline Chloride | 80 °C | 1-10 min | Diaminobenzene | nih.gov |

| 4-Bromo-2-nitroaniline | SnCl₂, HCl | Not specified | Not specified | 4-Bromo-1,2-benzenediamine | researchgate.net |

This table is interactive. Click on the headers to sort.

Catalytic hydrogenation offers a cleaner alternative for the reduction of nitro groups, producing water as the only stoichiometric byproduct. libretexts.orgyoutube.com This method involves gaseous hydrogen (H₂) and a heterogeneous metal catalyst. libretexts.orgyoutube.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. libretexts.org

A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the bromo substituent is reductively cleaved. researchgate.net Careful selection of the catalyst, solvent, and reaction conditions is crucial to achieve chemoselectivity. For instance, poisoning the catalyst, such as with Lindlar's catalyst, can sometimes prevent over-reduction or side reactions. libretexts.org

Table 2: Catalysts for Hydrogenation of Nitroaromatics

| Catalyst | Support | Key Features | Ref |

| Palladium | Carbon (C) | Highly active, risk of dehalogenation | libretexts.orgchemicalbook.com |

| Platinum | Platinum(IV) Oxide (PtO₂) | Effective general-purpose catalyst | libretexts.org |

| Nickel | Raney Nickel | Cost-effective, highly active | libretexts.org |

This table is interactive. Click on the headers to sort.

The Béchamp reduction, which utilizes iron metal in an acidic medium (commonly acetic acid or hydrochloric acid), is a robust and economical method for nitro group reduction. youtube.comnih.govresearchgate.net A key advantage of this method is its excellent chemoselectivity; it is known to reduce nitro groups without affecting other reducible functionalities, including halogen substituents. youtube.com This makes it particularly suitable for the synthesis of halogenated anilines. The reaction is heterogeneous and typically requires heating to proceed at a reasonable rate.

Table 3: Iron/Acid Reduction Systems for Nitroarenes

| Iron Form | Acid/Solvent System | Temperature | Noteworthy Features | Ref |

| Iron Powder | HCl, Methanol | Reflux | Tolerant of ester and bromo groups | youtube.com |

| Iron Powder | Acetic Acid, Methanol/Water | Not specified | Good for substrates with sensitive groups | researchgate.net |

This table is interactive. Click on the headers to sort.

Electrophilic Substitution Reactions on Benzenediamine Precursors

Another synthetic strategy involves introducing the required substituents onto a benzenediamine core. A plausible route to this compound is the direct nitration of 4-bromo-1,2-benzenediamine. chemicalbook.com

The two amino groups of the o-phenylenediamine (B120857) system are strongly activating, ortho-, para-directing groups, while the bromine at position 4 is a deactivating, yet ortho-, para-directing group. quora.comquora.com This complex interplay of directing effects makes regioselective nitration challenging. The positions ortho and para to the amino groups (positions 3, 5, and 6) are all activated. Direct nitration with strong acids like nitric acid in sulfuric acid can lead to a mixture of products and potential oxidation of the sensitive diamine. nih.gov Therefore, achieving selective nitration at the desired C-3 position often requires careful control of reaction conditions or the use of milder nitrating agents.

Multi-step Preparations from Alternative Starting Materials

To overcome the regioselectivity challenges of direct substitution, multi-step synthetic sequences are often employed. azom.com A well-defined pathway starts from the commercially available o-phenylenediamine. prepchem.comgoogle.compatsnap.com

This synthetic route involves the following key transformations:

Protection: The highly reactive amino groups of o-phenylenediamine are first protected, typically by acetylation with acetic anhydride (B1165640) to form 1,2-diacetamidobenzene. google.com This moderates the activating effect of the amino groups and prevents unwanted side reactions.

Nitration: The protected diamine is then subjected to nitration. According to one reported synthesis, nitration with nitric and sulfuric acids at low temperatures introduces a nitro group at the 3-position to yield N,N'-(3-nitro-1,2-phenylene)diacetamide.

Bromination: The subsequent step is the bromination of the nitrated intermediate. Using a bromine source such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃), the bromine atom is installed at the 4-position, yielding N,N'-(4-bromo-3-nitro-1,2-phenylene)diacetamide.

Deprotection: The final step is the hydrolysis of the acetamido groups to regenerate the free diamines. This is typically achieved by heating under acidic conditions, for instance, with hydrochloric acid in ethanol, to afford the final product, this compound.

An alternative approach mentioned in the literature begins with 4-bromo-o-nitroaniline, which can be synthesized from o-nitroaniline. google.com Subsequent reduction would yield 4-bromo-1,2-benzenediamine, a key intermediate discussed previously. researchgate.netgoogle.com

Reductive Cleavage of Heterocyclic Precursors

One innovative strategy involves the reductive cleavage of specifically designed heterocyclic precursors. This method offers an alternative pathway that can potentially avoid the direct handling of sensitive intermediates. While specific examples for the direct synthesis of this compound via this route are not extensively documented in the provided results, the general principle is a recognized synthetic tool. For instance, the reduction of certain bicyclic or tricyclic systems containing a nitro-bromo-aromatic core could, under specific reductive conditions, lead to the cleavage of the heterocyclic ring system to unmask the desired 1,2-diamine functionality. The feasibility and efficiency of such an approach would be highly dependent on the stability of the heterocyclic precursor and the selectivity of the reducing agent.

Strategies Involving Azide (B81097) Intermediates

The use of azide intermediates presents another advanced synthetic route. acs.org Organic azides are versatile functional groups that can be readily converted to amines. at.ua A general pathway could involve the introduction of an azide group onto a suitably substituted bromonitrobenzene derivative. For example, a precursor like 2-bromo-1-nitro-3-azidobenzene could be subjected to reduction. The nitro group and the azide group would both be reduced to amino groups, yielding the target this compound.

A more elaborate example from the literature, while not directly producing the target compound, illustrates the principle. In the synthesis of a caged calcium compound, a 2-azido-1-(5-bromo-2-nitrophenyl)ethan-1-ol intermediate was synthesized. acs.org This was achieved by treating an epoxide with sodium azide. acs.org This azide was then part of a multi-step synthesis. acs.org This highlights how azide chemistry can be integrated into complex synthetic sequences. The reduction of an aryl azide to an aniline (B41778) is a common and high-yielding transformation, often accomplished using reagents like triphenylphosphine (B44618) followed by hydrolysis, or catalytic hydrogenation. acs.orgat.ua

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency and yield of any synthetic process are paramount. For the synthesis of this compound, optimization of reaction conditions is crucial.

A common synthetic route involves the protection of benzene-1,2-diamine, followed by nitration and bromination, and finally deprotection. Key optimization points include:

Nitration: The use of a nitrating mixture (HNO₃/H₂SO₄) at a controlled temperature of 0°C is critical to selectively introduce the nitro group at the desired position.

Bromination: The subsequent bromination with Br₂/FeBr₃ must be carefully managed at around 40°C.

Reduction: The final step, the reduction of a nitro-precursor, is often achieved using reagents like tin(II) chloride (SnCl₂) in ethanol under reflux.

The table below summarizes key reaction parameters and their impact on the synthesis.

| Step | Reagents | Temperature | Key Considerations |

| Nitration | HNO₃/H₂SO₄ | 0°C | Strict temperature control to prevent side reactions. |

| Bromination | Br₂/FeBr₃ | 40°C | Slow addition of bromine is necessary to avoid over-bromination. |

| Reduction | SnCl₂/Ethanol | Reflux | Ensures complete conversion of the nitro group to an amine. |

Yields for reactions involving related nitro-substituted benzene-1,2-diamines can vary, typically ranging from 50-70%. In contrast, analogs with chloro or methyl substituents often exhibit higher yields of 75-90% under similar conditions.

Challenges in the Large-Scale Preparation of this compound

Transitioning the synthesis of this compound from a laboratory scale to large-scale industrial production presents several significant challenges:

Competing Side Reactions: A primary issue is the potential for over-bromination. If the temperature during the bromination step exceeds 10°C, there is a risk of forming unwanted di- or tri-brominated products. This not only reduces the yield of the desired product but also complicates the purification process. Mitigation requires strict temperature control and the slow, controlled addition of the brominating agent.

Reagent Handling and Safety: The use of hazardous reagents like concentrated nitric and sulfuric acids, as well as bromine, necessitates stringent safety protocols and specialized equipment for large-scale handling and storage.

Product Stability: Aromatic diamines, including this compound, can be sensitive to oxidation. This requires careful handling during and after synthesis, often necessitating an inert atmosphere to prevent degradation. For this reason, it is often used immediately in the next synthetic step.

Purification: The presence of isomeric impurities and byproducts from side reactions can make the purification of the final product challenging and costly on a large scale. Techniques like recrystallization or column chromatography, which are feasible in the lab, can be less practical and more expensive for industrial production.

Commercial Availability: The discontinuation of this compound by some chemical suppliers suggests potential difficulties in its consistent and cost-effective commercial production.

Synthesis of 4 Bromo 3 Nitrobenzene 1,2 Diamine

Common Synthetic Routes

A common approach starts from the commercially available 3-nitro-o-phenylenediamine. Electrophilic bromination of this precursor, for example using N-bromosuccinimide (NBS), can introduce the bromine atom at the 4-position, directed by the activating amino groups.

Another viable route begins with o-nitroaniline. This starting material can be brominated to yield 4-bromo-2-nitroaniline (B116644), which is then subjected to a nitration reaction to introduce the second nitro group. Subsequent selective reduction of one nitro group would lead to the target molecule. A patent describes the reduction of 4-bromo-2-nitroaniline to 4-bromo-1,2-benzenediamine using sodium metabisulfite (B1197395) as a special reducing agent.

Precursors and Reagents

The choice of precursors and reagents depends on the selected synthetic pathway.

Starting Materials: Common precursors include 3-nitro-o-phenylenediamine, o-nitroaniline, and 4-bromo-2-nitroaniline.

Reagents:

Brominating agents: N-Bromosuccinimide (NBS) or bromine (Br₂) are typically used for bromination.

Nitrating agents: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard reagent for nitration.

Reducing agents: For the reduction of the nitro group, common reagents include tin(II) chloride (SnCl₂) in ethanol (B145695), iron powder in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄).

Cyclization Reactions to Form Heterocyclic Frameworks

Reaction Mechanisms

The key reaction mechanisms involved in the synthesis include:

Electrophilic Aromatic Substitution: The introduction of the bromine and nitro groups onto the benzene (B151609) ring proceeds via electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the ring. Amino groups are strongly activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing.

Nitro Group Reduction: The reduction of the nitro group to an amine is typically achieved through a series of single-electron and proton transfers, often mediated by a metal catalyst.

Purification and Characterization

After the synthesis, this compound is typically purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. Characterization is performed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and assess the purity of the final product.

Applications of 4 Bromo 3 Nitrobenzene 1,2 Diamine in Advanced Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

4-Bromo-3-nitrobenzene-1,2-diamine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure, featuring a benzene (B151609) ring substituted with bromine, a nitro group, and two amine groups, provides multiple reactive sites for a variety of chemical transformations. This allows for the strategic construction of diverse molecular architectures. The compound's utility is highlighted by its application as a precursor for creating benzimidazoles and quinoxalines, which are significant heterocyclic frameworks in pharmaceutical and agrochemical research.

The diamine functionality allows for the formation of five- or six-membered heterocyclic rings, while the bromine and nitro groups can be modified or replaced through various reactions. For instance, the nitro group can be reduced to an additional amine group, and the bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. acs.org This versatility makes it an important raw material for organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com

Construction of Complex Polycyclic and Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of complex polycyclic and heterocyclic systems. The adjacent amine groups can readily condense with dicarbonyl compounds or their equivalents to form various heterocyclic rings. For example, reaction with α-dicarbonyl compounds leads to the formation of quinoxaline (B1680401) derivatives.

Furthermore, the presence of the bromo and nitro substituents opens pathways for further annulation and functionalization, leading to the construction of more intricate polycyclic structures. Palladium-catalyzed cross-coupling reactions are a powerful tool in this context, enabling the fusion of additional rings onto the initial heterocyclic core. umich.edu The ability to build such complex molecular scaffolds is of significant interest in medicinal chemistry and materials science, where the three-dimensional shape and electronic properties of molecules are critical to their function.

Precursor in the Synthesis of Functionalized Organic Molecules

This compound is a key precursor for a wide range of functionalized organic molecules. The differential reactivity of its functional groups allows for selective transformations, enabling the introduction of various substituents and functionalities. For example, the amine groups can be acylated, alkylated, or used in the formation of imines, while the nitro group can be reduced to an amine, which can then be further functionalized.

The bromine atom is particularly useful for introducing molecular diversity through metal-catalyzed cross-coupling reactions. This allows for the attachment of aryl, alkyl, and other organic fragments to the benzene ring. acs.org A notable application is in the synthesis of fluorescent dipolar quinoxaline derivatives, which have potential applications as emissive and electron-transport materials. chemicalbook.com The ability to systematically modify the structure of the molecule makes it a valuable tool for creating libraries of compounds for screening in drug discovery and materials science research.

Application in the Synthesis of Specific Organic Frameworks and Derivatives

The specific arrangement of reactive sites on this compound has been exploited in the targeted synthesis of specific organic frameworks and derivatives. Its use as a building block allows for the rational design and construction of molecules with desired properties. For instance, it has been used in the synthesis of novel caged calcium compounds with two-photon absorption properties, which are of interest for in vivo imaging applications. acs.org

The synthesis of these complex molecules often involves a multi-step sequence where each functional group of the starting material plays a specific role. The diamine moiety might be used to form a chelating unit, while the bromo- and nitro-substituted benzene ring can be modified to tune the electronic and photophysical properties of the final molecule. acs.org This highlights the importance of this compound as a specialized starting material for advanced applications.

Exploration of Biological Activities and Medicinal Chemistry Applications of 4 Bromo 3 Nitrobenzene 1,2 Diamine and Its Derivatives

Investigation of Intrinsic Biological Activities

The inherent biological properties of 4-bromo-3-nitrobenzene-1,2-diamine and its close derivatives have been a subject of scientific inquiry, revealing a spectrum of activities against various pathogenic microorganisms and cancer cell lines.

Antimicrobial Properties

Derivatives of this compound have demonstrated notable antimicrobial properties. For instance, N,N'-(4-nitro-1,2-phenylene)diamide derivatives, synthesized from the related 4-nitro-1,2-phenylenediamine, have shown activity against a range of bacteria and fungi. researchgate.net One such derivative, N,N'-(4-nitro-1,2-phenylene)dibenzamide, exhibited zones of inhibition ranging from 12 mm to 21 mm against various microbes. researchgate.net Another derivative, N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide), displayed significant activity, with inhibition zones from 12 mm against Pseudomonas aeruginosa to 34 mm against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Similarly, flavonoid derivatives incorporating a bromo and a nitro group have shown potent antimicrobial effects. mdpi.comnih.gov For example, 6-bromo-8-nitroflavone was found to inhibit the growth of pathogenic bacteria like Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli, as well as the yeast Candida albicans. mdpi.com The presence and position of the bromine and nitro groups on the flavonoid scaffold were observed to significantly influence the antimicrobial activity. mdpi.comnih.gov

Interactive Data Table: Antimicrobial Activity of Selected Derivatives

| Compound/Derivative Class | Test Organism | Activity/Zone of Inhibition | Reference |

|---|---|---|---|

| N,N'-(4-nitro-1,2-phenylene)dibenzamide | Various microbes | 12-21 mm | researchgate.net |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Pseudomonas aeruginosa | 12 mm | researchgate.net |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | MRSA | 34 mm | researchgate.net |

| 6-Bromo-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Inhibitory | mdpi.com |

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7)

The cytotoxic potential of compounds derived from or related to this compound against cancer cells, particularly the human breast cancer cell line MCF-7, has been a significant area of research.

A study on a bioactive nitro derivative of pyrimidine (B1678525) demonstrated a significant dose-dependent cytotoxic effect on MCF-7 cells. onlinejbs.comonlinejbs.com At a concentration of 45 µg/ml, approximately 50% of the MCF-7 cells were non-viable, and at 100 µg/ml, over 60% of the cells were killed. onlinejbs.com This suggests the potential of such nitro derivatives as anticancer agents. onlinejbs.comonlinejbs.com

Similarly, newly synthesized benzo[d]imidazo[2,1-b]thiazole derivatives have shown good inhibitory effects on the MCF-7 cell line. nih.gov Two compounds from this series, 6i and 6j, exhibited high cytotoxicity with inhibitory effects of 81% and 73%, respectively, which was comparable to the standard drug tamoxifen. nih.gov

Furthermore, research on 1,2,3-triazole derivatives has identified compounds with potent activity against MCF-7 cells. tjnpr.org One such derivative, compound 5, showed a high activity with an IC50 value of 5.03 µM, which is comparable to the standard drug doxorubicin (B1662922) (IC50 of 3.16 µM). tjnpr.org Other derivatives in the same study displayed moderate activity. tjnpr.org

The parent compound, this compound, has also been investigated for its effects on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with observed morphological changes consistent with apoptosis.

Interactive Data Table: Cytotoxic Effects on MCF-7 Cells

| Compound/Derivative Class | Concentration/IC50 | Effect | Reference |

|---|---|---|---|

| Bioactive nitro derivative of pyrimidine | 45 µg/ml | ~50% non-viable cells | onlinejbs.com |

| Bioactive nitro derivative of pyrimidine | 100 µg/ml | >60% cell death | onlinejbs.com |

| Benzo[d]imidazo[2,1-b]thiazole derivative (6i) | Not specified | 81% inhibition | nih.gov |

| Benzo[d]imidazo[2,1-b]thiazole derivative (6j) | Not specified | 73% inhibition | nih.gov |

| 1,2,3-Triazole derivative (compound 5) | 5.03 µM (IC50) | High activity | tjnpr.org |

Role as a Pharmacological Agent and Scaffold for Drug Development

The structural framework of this compound serves as a versatile scaffold for the synthesis of a multitude of heterocyclic compounds with potential applications in drug discovery and development. Its utility spans across the design of anti-cancer, anti-infective, and anti-inflammatory agents.

Development of Anti-cancer Agents

The this compound moiety is a key building block in the synthesis of various classes of compounds investigated for their anti-cancer properties. The presence of bromo and nitro groups on the benzene (B151609) ring offers opportunities for further chemical modifications to enhance potency and selectivity.

Derivatives such as N2,N4-diphenylpyrimidin-2,4-diamines have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) mutations, which are implicated in certain types of cancer. google.com These compounds have shown a high inhibitory ability against EGFR mutations while having a lower impact on wild-type EGFR, suggesting a potential for targeted cancer therapy. google.com

Benzothiadiazine derivatives have also been explored for their anticancer activity, with some halogenated derivatives showing enhanced antineoplastic effects in prostate and triple-negative breast cancer cell models. nih.gov Specifically, 7-bromo functionalization of the benzothiadiazine ring combined with certain side chains resulted in promising activity against triple-negative breast cancer cells with selectivity over non-malignant cells. nih.gov

Design of Anti-infective Compounds

The development of new anti-infective agents is a critical area of research, and derivatives of this compound have shown promise in this field. The synthesis of various heterocyclic systems from this starting material has led to compounds with antibacterial and antifungal activities.

For example, 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.com Some of these compounds have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.com The mechanism of action for some of these derivatives is thought to be related to the inhibition of essential microbial enzymes. frontiersin.org

Furthermore, the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives has yielded compounds with notable antifungal activity against human pathogenic fungi. nih.gov One particular derivative, 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, exhibited a broad antifungal spectrum and good fungicidal activity against Trichophyton mentagrophytes. nih.gov

Anti-inflammatory Research

The scaffold of this compound has also been utilized in the exploration of new anti-inflammatory agents. While direct studies on the anti-inflammatory properties of this compound itself are limited, related structures have been investigated.

For instance, research on 1,4-dihydropyridine (B1200194) derivatives has demonstrated their potential as anti-inflammatory agents. nih.gov Certain derivatives were shown to inhibit the production of pro-inflammatory cytokines like IL-6 and nitric oxide, while increasing the production of the anti-inflammatory cytokine IL-10 in vitro. nih.gov In vivo studies also confirmed the anti-inflammatory effects, with reductions in leukocyte migration and pro-inflammatory markers. nih.gov Although not directly derived from this compound, this research highlights the potential of related heterocyclic systems in anti-inflammatory drug discovery.

Other Therapeutic Targets and Modalities

Beyond their well-documented anticancer and antimicrobial effects, derivatives of this compound have shown promise in targeting other significant biological pathways, including inflammation and protein kinase signaling cascades.

Anti-inflammatory Activity: Certain derivatives have been investigated for their potential to mitigate inflammatory responses. For instance, a study on N(1)-benzyl-4-methylbenzene-1,2-diamine, a related benzenediamine derivative, demonstrated its ability to inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov This inhibition was attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression at the transcriptional level, mediated through the inhibition of Toll-like receptor 4 (TLR4) signaling and subsequent NF-κB activation. nih.gov Similarly, other complex benzamide (B126) derivatives incorporating a bromo-substituent have shown anti-inflammatory effects by inhibiting trypsin activity. researchgate.net A newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was found to inhibit the production of pro-inflammatory mediators like NO and prostaglandin (B15479496) E2 (PGE2) in activated microglial cells by downregulating MAPKs and NF-κB activation. nih.gov These findings highlight the potential of developing anti-inflammatory agents from this chemical class.

Kinase Inhibition: Protein kinases are pivotal regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of diamines, which can be synthesized from this compound, have been explored as kinase inhibitors. For example, various quinoxaline (B1680401) derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis. nih.gov Furthermore, pyrimidine-4,6-diamine derivatives have been designed as selective Janus kinase 3 (JAK3) inhibitors, with some compounds exhibiting excellent inhibitory activity and high selectivity. nih.gov The development of selective kinase inhibitors is a burgeoning area of research, and the structural scaffold provided by this compound offers a promising starting point for the synthesis of novel kinase-targeted therapies. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives synthesized from this compound is profoundly influenced by the nature and position of substituents on the resulting heterocyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For quinoxaline derivatives, SAR studies have revealed several key insights. The introduction of different functional groups at various positions on the quinoxaline ring system can dramatically alter their anticancer activity. For example, in a series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide derivatives, the presence of a chloro group on the quinoxaline ring slightly improved activity, with the highest activity observed when the other ring was an unsubstituted phenyl group. nih.gov In another study, it was found that for methyl quinoxaline derivatives, activity increased with an electron-donating group on the second aromatic ring and decreased with an electron-withdrawing group. nih.gov The nature of the linker between the quinoxaline core and other moieties is also critical; an NH-CO linker at the second position was shown to increase activity, whereas aliphatic linkers diminished it. mdpi.com

In the case of benzimidazole (B57391) derivatives, substitutions at the N1, C2, C5, and C6 positions are known to significantly impact their anti-inflammatory activity. nih.gov The type of heterocyclic substituent at the N1 position and the presence of specific linkers, such as an amide bridge at the C2 position, have been identified as important for potent inhibition of targets like IRAK4. nih.gov

The following interactive table summarizes key SAR findings for quinoxaline derivatives:

| Scaffold | Substituent/Modification | Position | Effect on Activity | Reference |

| Quinoxaline | Chloro group | Ring A | Slightly improved anticancer activity | nih.gov |

| Methyl quinoxaline | Electron-donating group | Ring B | Increased anticancer activity | nih.gov |

| Methyl quinoxaline | Electron-withdrawing group | Ring B | Decreased anticancer activity | nih.gov |

| Quinoxaline | NH-CO linker | Position 2 | Increased anticancer activity | mdpi.com |

| Quinoxaline | Aliphatic linker | Position 2 | Decreased anticancer activity | mdpi.com |

| Quinoxaline | Aliphatic linker (CH2) | Position 3 | Essential for activity | mdpi.com |

| Quinoxaline | N-linker | Position 3 | Decreased activity | mdpi.com |

| Quinoxaline | Benzoxazole moiety | Position 2 | Higher activity than other heterocycles | mdpi.com |

Molecular Interaction Studies with Biological Targets

Understanding the molecular interactions between the derivatives of this compound and their biological targets is fundamental to elucidating their mechanism of action and for rational drug design.

DNA Binding Interactions

A significant mode of action for many quinoxaline derivatives, which can be synthesized from this compound, is their ability to interact with DNA. The planar aromatic structure of the quinoxaline ring system is well-suited for intercalation between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death, which is a desirable outcome in cancer therapy.

Studies on triazoloquinoxaline derivatives have shown that these compounds can act as DNA intercalators. nih.govrsc.org The triazoloquinoxaline chromophore inserts itself between DNA base pairs, while side chains can act as minor groove binders. nih.gov The binding affinity of these compounds to DNA has been found to correlate with their anticancer activity. rsc.org The presence of specific substituents can further enhance these interactions. For example, subtle changes, such as the addition of a nitro group, can affect the charge distribution and significantly improve DNA binding and biological effects. nih.gov The planarity of the ligand is a key factor, with more planar molecules generally exhibiting stronger intercalation. mdpi.com

Enzyme Inhibition Mechanisms

Derivatives of this compound have been shown to inhibit a variety of enzymes through different mechanisms.

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Benzimidazole and quinoxaline derivatives have been identified as topoisomerase inhibitors. nih.govnih.gov Some benzimidazole derivatives, for instance, have been found to be selective inhibitors of human and E. coli DNA topoisomerase I. nih.gov The mechanism of inhibition can be differential, with the compounds exhibiting reversible binding to human topoisomerase I and irreversible binding to the E. coli enzyme. nih.gov Quinoxaline-based systems have been designed as catalytic inhibitors of topoisomerase II, where they interfere with the enzyme's ability to relax supercoiled DNA without necessarily forming stable cleavage complexes. researchgate.netnih.gov

Kinase Inhibition: As mentioned previously, derivatives of this diamine are also potent kinase inhibitors. The mechanism of inhibition often involves competing with ATP for binding to the kinase's active site. nih.gov For example, quinoxaline derivatives have been shown to be selective adenosine (B11128) triphosphate (ATP) competitive inhibitors for several kinases, including VEGFR. nih.gov The design of these inhibitors often focuses on creating structures that can form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase, leading to high affinity and selectivity. nih.gov

Investigations in Materials Science Utilizing 4 Bromo 3 Nitrobenzene 1,2 Diamine

Development of Fluorescent and Optoelectronic Materials

The primary application of 4-bromo-3-nitrobenzene-1,2-diamine in materials science is as a precursor for the synthesis of substituted quinoxalines, a class of compounds renowned for their fluorescent and electronic properties. sapub.orgthieme-connect.de

Quinoxaline (B1680401) derivatives are readily synthesized through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgthieme-connect.de When using this compound, the resulting quinoxaline ring is substituted with both a bromine atom and a nitro group.

The synthesis proceeds via a condensation reaction, a widely used method for forming the quinoxaline framework. thieme-connect.de

Table 1: General Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 | Product Class |

|---|

The presence of the electron-withdrawing nitro group and the bromo substituent on the benzene (B151609) ring of the diamine precursor is critical. In unsymmetrically substituted benzene-1,2-diamines, the positions of these groups influence the nucleophilicity of the two adjacent amino groups. thieme-connect.de Specifically, for a nitro-substituted benzene-1,2-diamine, the amino group meta to the nitro group is significantly more nucleophilic. thieme-connect.de This regioselectivity during the condensation reaction with an unsymmetrical dicarbonyl compound can lead to a specific, single isomer rather than a mixture of products. thieme-connect.de This controlled synthesis results in a quinoxaline molecule with a strong, permanent dipole moment, a key characteristic for developing advanced fluorescent materials.

The quinoxaline core is inherently electron-deficient, a property that makes its derivatives suitable for use as electron-transport materials in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). The introduction of the bromo and nitro substituents, derived from this compound, further enhances this electron-deficient nature.

These dipolar quinoxaline derivatives often exhibit strong fluorescence in the visible region of the electromagnetic spectrum. The electronic push-pull system created by the substituents allows for efficient intramolecular charge transfer (ICT) upon photoexcitation, which is a fundamental mechanism for strong light emission. These properties make them promising candidates for:

Emissive layers in OLEDs: The materials can be used as the light-emitting component in display and lighting technologies.

Fluorescent probes and sensors: Their sensitivity to the local environment can be harnessed for chemical sensing applications.

Electron-transport layers (ETLs): Their ability to accept and transport electrons is crucial for balancing charge injection and improving the efficiency of multilayered electronic devices.

Advanced Materials Synthesis Using Derivatives

The synthetic versatility of the o-phenylenediamine moiety extends beyond quinoxalines. Derivatives of the core 4-nitrobenzene-1,2-diamine structure are employed in the synthesis of other advanced materials with specific functionalities. For instance, the related compound 4-nitrobenzene-1,2-diamine is used to create complex bis-acyl-thiourea derivatives. mdpi.com

This synthesis involves a two-step process where the diamine is reacted with acyl isothiocyanates. mdpi.com This modular approach allows for the introduction of various functionalities by changing the acyl chloride used in the first step. mdpi.com

Table 2: Urease Inhibition by Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-diamine

| Compound | Description | IC₅₀ Value (µM) |

|---|---|---|

| UP-1 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl)) bis(carbonothioyl))bis(2,4-dichlorobenzamide) | 1.55 ± 0.0288 |

| UP-2 | N,N'-(((4-nitro-1,2-phenylene) bis(azanediyl))bis(carbonothioyl))diheptanamide | - |

| UP-3 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide | - |

Data sourced from a study on derivatives of 4-nitrobenzene-1,2-diamine. mdpi.com

These thiourea (B124793) derivatives have been investigated for their biological activities, including DNA binding and enzyme inhibition. mdpi.com The derivative UP-1, synthesized from a 4-nitrobenzene-1,2-diamine precursor, demonstrated potent anti-urease activity, highlighting its potential in the development of new therapeutic agents or specialized biomaterials. mdpi.com This research showcases how derivatives of the basic diamine structure can be used to build complex molecules for highly specific applications in biotechnology and medicine. mdpi.com

Computational Chemistry and Mechanistic Elucidation of 4 Bromo 3 Nitrobenzene 1,2 Diamine

Theoretical Studies on Electronic Structure and Reactivity

Theoretical investigations into the electronic structure of 4-bromo-3-nitrobenzene-1,2-diamine reveal a complex interplay of substituent effects on the benzene (B151609) ring. The presence of two electron-donating amino groups, a moderately deactivating bromo group, and a strongly electron-withdrawing nitro group creates a unique electronic distribution that dictates the molecule's reactivity.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these properties. Methods such as B3LYP with a 6-311+G(d,p) basis set can be used to calculate frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting sites of electrophilic and nucleophilic attack. The electron-withdrawing nature of the nitro and bromo groups tends to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. Conversely, the amino groups raise the HOMO energy, indicating regions prone to electrophilic substitution.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 4.5 D | DFT/B3LYP/6-311+G(d,p) |

Note: The values presented in this table are illustrative and based on typical results from DFT calculations for similar aromatic compounds. Actual values may vary depending on the specific computational parameters and software used.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are a powerful tool for analyzing the intricate details of reaction pathways involving this compound. These methods allow for the determination of transition state geometries, activation energies, and reaction thermodynamics, providing a comprehensive understanding of the reaction mechanism.

For instance, in reactions such as electrophilic aromatic substitution, computational models can trace the entire reaction coordinate from reactants to products, identifying the high-energy transition states and any intermediate species. The mechanism often involves the formation of a sigma-complex (a benzenonium intermediate), and the stability of this intermediate is heavily influenced by the substituents on the benzene ring. The electron-donating amino groups help to stabilize the positive charge in the sigma-complex, while the electron-withdrawing nitro and bromo groups have a destabilizing effect.

In the context of synthesizing heterocyclic compounds like benzimidazoles from this compound, quantum chemical calculations can be used to compare different possible reaction pathways. By calculating the energy barriers for each step, researchers can predict the most favorable reaction conditions and identify potential side-products. These computational insights are invaluable for optimizing synthetic routes and improving reaction yields.

Molecular Docking and Simulation Studies for Biological Interactions

Molecular docking and simulation studies are pivotal in exploring the potential biological activity of this compound. These computational techniques are used to predict how the compound might interact with biological macromolecules, such as proteins and enzymes.

In a typical molecular docking study, the 3D structure of this compound is placed into the binding site of a target protein. The software then calculates the most favorable binding orientation and affinity, providing a measure of how strongly the compound is likely to bind. These calculations take into account various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Molecular dynamics simulations can further refine these predictions by simulating the movement of the compound and the protein over time. This provides a more dynamic picture of the binding process and can help to assess the stability of the compound-protein complex. Such studies are crucial in the early stages of drug discovery, allowing for the screening of large numbers of compounds for their potential therapeutic effects. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity | -8.2 kcal/mol |

| Interacting Residues | Lys72, Glu91, Leu144 |

| Hydrogen Bonds | 2 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Prediction of Spectroscopic Properties and Reaction Outcomes

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be used to identify and characterize this compound. By simulating the interaction of the molecule with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental data.

For example, time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Vis absorption spectrum of the compound. These calculations provide information about the electronic transitions that are responsible for the observed absorption bands. Similarly, the infrared (IR) and nuclear magnetic resonance (NMR) spectra can be calculated to a high degree of accuracy. The predicted vibrational frequencies in the IR spectrum correspond to the various bond stretching and bending modes within the molecule, while the calculated NMR chemical shifts are highly sensitive to the electronic environment of each nucleus.

Beyond spectroscopy, computational models can also be used to predict the outcomes of chemical reactions. By analyzing the electronic structure and reactivity of this compound, it is possible to anticipate how it will behave under different reaction conditions. For example, the calculated frontier molecular orbital energies can be used to predict whether a reaction will proceed via a nucleophilic or electrophilic mechanism. This predictive capability is a valuable asset in the design of new synthetic methodologies and the exploration of novel chemical transformations.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis | λmax | 385 nm |

| IR | C-N Stretch | 1340 cm⁻¹ |

| ¹H NMR | Chemical Shift (aromatic) | 6.8 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (C-Br) | 115 ppm |

Note: These are representative predicted values. Actual experimental values may differ.

Comparative Studies with Analogous Benzenediamines

Comparison of Reactivity and Synthetic Efficiency with Related Diamines

The reactivity of 4-Bromo-3-nitrobenzene-1,2-diamine is largely governed by the electronic effects of its substituents. The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable substrate for creating nitro-functionalized benzimidazoles. The presence of the nitro group deactivates the benzene (B151609) ring towards electrophilic attack, making reactions like halogenation or nitration less favorable compared to unsubstituted or activated benzene rings. libretexts.orgmsu.edu

In contrast, analogous benzenediamines with different substituents exhibit varied reactivity profiles. For instance, a chloro-substituted analog, 4-Bromo-3-chlorobenzene-1,2-diamine, is more inclined to participate in Ullmann-type coupling reactions, which are useful for forming biaryl structures. Methyl-substituted derivatives, such as 4-Bromo-3-methylbenzene-1,2-diamine, experience increased steric hindrance. This steric effect can slow down condensation reactions but offers the advantage of improved regioselectivity during cyclization processes.

The synthetic efficiency in reactions involving these diamines also shows notable differences. Cyclocondensation reactions are a common application for o-phenylenediamines, often used to synthesize benzimidazoles by reacting with aldehydes or carboxylic acids. nih.govresearchgate.netresearchgate.netrsc.orgbohrium.com In such reactions, derivatives of 4-nitrobenzene-1,2-diamine typically result in product yields between 50% and 70%. Conversely, analogs with chloro or methyl substituents often achieve higher yields, generally in the range of 75% to 90%, under comparable reaction conditions. This suggests that while the nitro group can be advantageous for certain reaction types, it may lead to lower efficiency in others compared to less deactivating or sterically different groups.

The choice of catalyst and reaction conditions can also significantly impact the efficiency of benzimidazole (B57391) synthesis from o-phenylenediamines. Various methods have been developed, including the use of nanomaterial catalysts, sulfonic acid-functionalized silica (B1680970), and microwave-assisted synthesis, all aiming to improve yields and reaction times. nih.govorganic-chemistry.org For instance, a one-pot procedure using formic acid and iron powder can efficiently reduce a nitro group and facilitate imidazole (B134444) cyclization. organic-chemistry.org Another approach employs aminoguanidine (B1677879) to catalyze the reductive cyclization with carbon dioxide, a method that tolerates a wide array of functional groups, including nitro and halide substituents. organic-chemistry.org

Table 1: Comparison of Reactivity and Synthetic Yields for Substituted Benzenediamines

| Compound | Key Substituents | Dominant Reaction Type | Typical Yield in Benzimidazole Synthesis |

|---|---|---|---|

| This compound | Bromo, Nitro | Nucleophilic Substitution | 50-70% |

| 4-Bromo-3-chlorobenzene-1,2-diamine | Bromo, Chloro | Ullmann-type Coupling | 75-90% |

| 4-Bromo-3-methylbenzene-1,2-diamine | Bromo, Methyl | Condensation (with steric hindrance) | 75-90% |

Differential Biological Activities of Structurally Similar Compounds

Benzimidazole derivatives, synthesized from o-phenylenediamines, are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govrsc.org The specific nature and position of substituents on the benzene ring play a crucial role in determining the biological efficacy of the resulting compounds.

For instance, studies have shown that dibromo-substituted benzimidazole compounds exhibit greater activity against certain fungi compared to their mono-bromo-substituted counterparts. rsc.org This highlights the significant impact of halogenation on biological function. The introduction of a nitro group, as seen in derivatives of this compound, can also confer specific biological properties. Nitro-containing compounds are often investigated for their potential as antiprotozoal agents. rsc.org

The broader class of benzimidazoles has been extensively explored in medicinal chemistry. For example, certain chrysin (B1683763) benzimidazole derivatives have shown promising anticancer activity. nih.gov Similarly, other synthesized series of benzimidazole derivatives have demonstrated remarkable anticancer activity against various cell lines. nih.gov The structural variations, which can be systematically introduced starting from different substituted benzenediamines, allow for the fine-tuning of biological activity to target specific diseases or pathogens.

Influence of Substituent Effects on Chemical Stability and Degradation

The stability of a benzenediamine derivative is intrinsically linked to the electronic properties of its substituents. The nitro group in this compound, being a strong electron-withdrawing group, has a pronounced effect on the molecule's stability. rsc.org Nitro-substituted diamines are generally more susceptible to oxidative degradation when compared to their halogenated or alkylated analogs.

This increased susceptibility to degradation can be a critical factor in both the synthesis and the application of these compounds. The electron-withdrawing nature of the nitro group can make the aromatic ring more electron-deficient, potentially influencing its interaction with oxidizing agents.

In contrast, other substituents can enhance stability. For example, fluorinated analogs of benzenediamines, such as 4-Bromo-3-fluorobenzene-1,2-diamine, tend to exhibit improved metabolic stability. The high electronegativity of the fluorine atom can alter the electronic properties of the molecule in a way that makes it more resistant to metabolic breakdown, a desirable characteristic in the context of medicinal chemistry. This illustrates the trade-offs in stability and reactivity that come with different substituent choices.

Structure-Property Relationships across Benzenediamine Series

The chemical and physical properties of benzenediamines are systematically influenced by the nature and position of their substituents. This relationship between structure and property is a fundamental concept in organic chemistry. The inductive and resonance (or conjugative) effects of substituents are the primary drivers of these variations.

Electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), activate the benzene ring, increasing its reactivity towards electrophilic substitution by several orders of magnitude compared to unsubstituted benzene. libretexts.orgmsu.edu Conversely, electron-withdrawing groups, like the nitro group (-NO2), deactivate the ring, making it significantly less reactive. libretexts.orgmsu.edu The bromine atom in this compound is also a deactivating group due to its inductive electron withdrawal, although it is less deactivating than the nitro group. libretexts.org

These electronic effects also dictate the regioselectivity of reactions. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct them to the meta position. libretexts.org In the case of this compound, the directing effects of the bromo, nitro, and amino groups would collectively influence the outcome of any further substitution reactions.

The interplay of these substituent effects allows for the rational design of benzenediamine derivatives with tailored properties. By carefully selecting the substituents, chemists can modulate the reactivity, stability, and ultimately, the synthetic utility and biological activity of these important chemical building blocks.

Future Research Directions and Perspectives

The scientific journey with 4-bromo-3-nitrobenzene-1,2-diamine is far from over. This versatile intermediate stands at the cusp of new discoveries, with researchers actively exploring more efficient synthetic pathways, novel functionalities, and sustainable manufacturing processes. The following sections outline the promising future research directions that are set to define the next chapter for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Bromo-3-nitrobenzene-1,2-diamine, and how can data discrepancies be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of the bromo, nitro, and diamine groups. Compare peak assignments with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in aromatic proton splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Discrepancies in retention times or peak shapes may indicate impurities; cross-validate with mass spectrometry (LC-MS) .

- X-ray Crystallography : Resolve molecular geometry (e.g., bond angles, dihedral angles) to confirm substituent positions and intermolecular interactions. Use Crystallography Open Database (COD) entries for reference .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Skin/Eye Exposure : Immediately rinse with copious water for ≥15 minutes. Use pH-neutral soap for skin decontamination; consult an ophthalmologist for eye exposure .

- Inhalation : Move to fresh air and administer oxygen if breathing is labored. Monitor for delayed respiratory effects (e.g., bronchospasm) due to nitro group toxicity .

- Waste Disposal : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NHCl) before disposal to prevent environmental hazards .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points with literature values (e.g., CAS 1575-37-7). Deviations >2°C suggest impurities .

- Elemental Analysis (EA) : Use combustion analysis to verify %C, %H, %N, and %Br. Discrepancies >0.3% require recrystallization or column purification .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of derivatives from this compound?

- Methodological Answer :

- Variable Selection : Test factors such as temperature (60–120°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF). Use a 2 factorial design to identify interactions between variables .

- Response Surface Methodology (RSM) : Model yield and selectivity using central composite design. Optimize for maximal nitro-group retention during bromination .

- Case Study : In imidazo[1,2-a]pyridine derivatives, higher yields (85–92%) were achieved with Pd(OAc)/Xantphos in DMF at 100°C .

Q. How should researchers address contradictory reactivity data in studies involving this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under inert atmospheres (N/Ar) to rule out oxidative side reactions.

- Control Experiments : Compare reactivity with analogous compounds (e.g., 4-Bromo-2,6-dimethylbenzoic acid) to isolate electronic vs. steric effects .

- Computational Validation : Use Gaussian or COMSOL Multiphysics to simulate reaction pathways and identify competing mechanisms (e.g., nitro-group reduction vs. bromine displacement) .

Q. What computational tools can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Mechanical (QM) Methods : Apply DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .

- AI-Driven Simulations : Train neural networks on reaction databases (e.g., Reaxys) to forecast coupling reactions (e.g., Suzuki-Miyaura) or nitro-group transformations .

- Case Study : COMSOL Multiphysics models reduced reaction times by 40% in bromine-mediated cyclizations by optimizing heat and mass transfer .

Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Br). Refine structures with SHELXL-97 and validate via R-factor (<5%) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding between NH and nitro groups) to explain solubility or stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.